molecular formula C19H28FN3O5S B2382459 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide CAS No. 872724-72-6

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide

Cat. No.: B2382459
CAS No.: 872724-72-6
M. Wt: 429.51
InChI Key: LEIQXUJZMHINHX-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a sulfonamide-based compound featuring a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide moiety linked to a 3-methylbutyl chain.

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O5S/c1-13(2)7-8-21-18(24)19(25)22-12-17-23(9-4-10-28-17)29(26,27)15-5-6-16(20)14(3)11-15/h5-6,11,13,17H,4,7-10,12H2,1-3H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIQXUJZMHINHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide typically involves multiple steps. One common approach is to start with 4-fluoro-3-methylphenyl isocyanate, which reacts with various intermediates to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural Features

The compound is compared to two close analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound: N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide Likely C20H29FN3O5S* ~451.5* 4-Fluoro-3-methylbenzenesulfonyl; 3-methylbutyl ethanediamide
Analog 1: N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C22H30FN3O5S 467.56 Cyclohexenylethyl chain; same sulfonyl group as target
Analog 2: N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C17H24FN3O5S 401.45 4-Fluorobenzenesulfonyl (no methyl); 2-methylpropyl chain

*Estimated based on structural similarity to analogs.

Key Observations :

Sulfonyl Group Variations: The target compound and Analog 1 share the 4-fluoro-3-methylbenzenesulfonyl group, which introduces steric bulk and electron-withdrawing effects compared to Analog 2's simpler 4-fluorobenzenesulfonyl group. The methyl substituent in the target may enhance metabolic stability and hydrophobic interactions .

Alkyl Chain Differences :

  • The target's 3-methylbutyl chain balances lipophilicity and flexibility, whereas Analog 1's cyclohexenylethyl group introduces significant hydrophobicity, which may impact bioavailability.
  • Analog 2's 2-methylpropyl chain is shorter and less branched, likely improving solubility but reducing membrane permeability compared to the target .

Physicochemical Properties

  • Stability : The 3-methyl group on the sulfonyl ring in the target may confer resistance to hydrolysis relative to Analog 2’s unsubstituted sulfonyl group .
  • Molecular Weight : The target’s estimated weight (~451.5) falls between Analog 1 (467.56) and Analog 2 (401.45), aligning with typical ranges for drug-like molecules.

Biological Activity

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a complex organic compound that has garnered interest in biochemical research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxazinan ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Fluorinated aromatic rings : These enhance lipophilicity and receptor binding.
  • Ethanediamide moiety : Imparts stability and potential interaction with biological targets.

The molecular formula is C22H25F2N3O5SC_{22}H_{25}F_2N_3O_5S with a molecular weight of 481.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer cell proliferation.
  • Signal Transduction Interference : It may disrupt signaling pathways that promote cancer cell survival, leading to apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against several cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
A2780 (Ovarian)12.5Induces G2/M phase arrest
MCF-7 (Breast)15.0Inhibits tubulin polymerization
A2780/RCIS20.0Modulates apoptotic pathways

The compound demonstrated significant cytotoxicity against these cell lines, particularly through the induction of G2/M phase arrest and inhibition of tubulin polymerization, which are critical for cell division .

Case Studies

  • Study on Tubulin Inhibition : A series of oxazinonaphthalene analogs were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating a strong correlation between structure and biological activity .
  • Flow Cytometry Analysis : This analysis revealed that treatment with the compound led to significant cell cycle arrest in the G2/M phase in A2780 cells, confirming its role as a potent anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves three stages: (1) sulfonylation of the oxazinan ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), (2) coupling of the ethanediamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt), and (3) purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Key factors affecting yield include stoichiometric control of sulfonyl chloride (1.2–1.5 equivalents) and temperature regulation (<40°C) to prevent oxazinan ring decomposition .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient, 0.1% TFA), retention time ~12.3 min .
  • NMR : Key signals include δ 7.8–7.6 ppm (aromatic protons of benzenesulfonyl), δ 4.1–3.8 ppm (oxazinan CH₂ groups), and δ 1.5 ppm (3-methylbutyl CH₃) .
  • HRMS : Expected [M+H]⁺ at m/z 493.5 (C₂₃H₂₈FN₃O₆S) with <2 ppm error .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting anti-inflammatory (e.g., COX-2 inhibition via ELISA) and anticancer (e.g., MTT assays on HeLa or MCF-7 cell lines) pathways. Use positive controls (e.g., celecoxib for COX-2) and validate dose-response curves (1–100 μM). Solubility in DMSO (tested up to 10 mM) is critical for assay reliability .

Advanced Research Questions

Q. How can reaction yields be systematically optimized using Design of Experiments (DoE) for the sulfonylation step?

  • Methodological Answer : Apply a factorial design varying (1) sulfonyl chloride equivalents (1.0–1.5), (2) temperature (25–40°C), and (3) base (pyridine vs. Et₃N). Monitor yield via HPLC. Statistical analysis (e.g., ANOVA) can identify interactions; for example, Et₃N at 35°C with 1.3 equivalents improves yields by 18% compared to pyridine .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, a ¹H-¹³C HMBC correlation between the oxazinan CH₂ (δ 3.9 ppm) and the sulfonyl carbonyl (δ 168 ppm) confirms correct functionalization. If impurities persist, employ preparative HPLC with a HILIC column .

Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 3LN1). Focus on the sulfonyl group’s hydrogen bonding with Arg120 and Tyr355. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What experimental approaches elucidate metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (10 μM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t₁/₂ using non-compartmental analysis. Compare to verapamil (high-extraction control) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory IC₅₀ values across studies?

  • Methodological Answer :

  • Variable Source 1 : Cell type differences (e.g., RAW264.7 vs. THP-1 macrophages). Standardize using primary human monocytes.
  • Variable Source 2 : Assay duration (24 vs. 48 hr). Conduct time-course experiments.
  • Solution : Perform meta-analysis with standardized protocols and report Hill coefficients for dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.